molecular formula C26H26N4O2S B2691972 N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242875-69-9

N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Katalognummer: B2691972
CAS-Nummer: 1242875-69-9
Molekulargewicht: 458.58
InChI-Schlüssel: VFNJQKBMNWIBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and its implications in therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds within the same chemical family. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
DHFPHT2915.5EGFR Inhibition
DHFPDU14512.3EGFR Inhibition

These studies indicate that structural modifications can enhance activity against specific cancer types, suggesting a targeted approach in drug design for cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example:

EnzymeInhibitory ActivityIC50 (µM)
MAO-AModerate5.6
MAO-BStrong1.9
AChEWeak>100
BChEModerate20.5

The inhibition of monoamine oxidases (MAO-A and MAO-B) is particularly relevant in the treatment of depression and other mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Key findings from SAR studies include:

  • Substituent Effects : The presence of a methyl group on the phenyl ring significantly enhances inhibitory activity against MAO enzymes.
  • Piperidine Ring : Modifications to the piperidine moiety can alter binding affinity and selectivity towards target enzymes.
  • Thienopyrimidine Core : The thienopyrimidine structure is essential for maintaining biological activity; alterations can lead to loss of efficacy.

Case Study 1: Anticancer Screening

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that specific substitutions on the benzyl moiety improved selectivity against prostate cancer cells while reducing cytotoxicity in normal cells. This highlights the importance of structural diversity in enhancing therapeutic profiles .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The results indicated that certain derivatives could significantly reduce cell death in neuronal cultures exposed to neurotoxins, suggesting potential applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name

N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-17-9-11-19(12-10-17)21-16-33-23-22(21)28-26(29-25(23)32)30-13-5-8-20(15-30)24(31)27-14-18-6-3-2-4-7-18/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJQKBMNWIBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.